molecular formula C16H23NO4 B1604404 (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate CAS No. 257938-67-3

(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B1604404
CAS No.: 257938-67-3
M. Wt: 293.36 g/mol
InChI Key: AJASTZDEVUUDKP-UONOGXRCSA-N
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Description

(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS: 1279038-04-8 ) is a chiral piperidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate, or "building block," for the development of more complex, biologically active molecules . Its structure, featuring a stereochemically defined piperidine ring with both phenolic and alcoholic hydroxyl groups, makes it a versatile precursor. Research indicates that this and closely related (3S,4S)-piperidine scaffolds are key subunits in the synthesis of potent pharmaceutical candidates . For instance, it is a core structure in the synthesis of advanced compounds like GluN2B receptor negative allosteric modulators, which are being investigated for their potential in treating major depressive disorder . The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates straightforward synthetic manipulation for further chemical exploration . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Handle with care; refer to the Safety Data Sheet for proper handling instructions. Available for shipping from global stock .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-9-8-13(14(19)10-17)11-4-6-12(18)7-5-11/h4-7,13-14,18-19H,8-10H2,1-3H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASTZDEVUUDKP-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647573
Record name tert-Butyl (3S,4S)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257938-67-3
Record name tert-Butyl (3S,4S)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the piperidine ring with correct stereochemistry at C3 and C4 positions.
  • Introduction of the 4-hydroxyphenyl substituent.
  • Protection and deprotection steps, especially involving tert-butyl carbamate (Boc) groups.
  • Resolution of racemic mixtures to isolate the (3S,4S) enantiomer.

Stepwise Preparation (Based on BMS-986169 Synthesis)

The synthesis reported in pharmaceutical patent and research literature involves the following key steps:

Step Description Reagents/Conditions Yield/Notes
Step C Preparation of (±)-rel-(3S,4S)-tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)-3-hydroxypiperidine-1-carboxylate Starting materials with Boc protection and phenyl substitution Intermediate for next step
Step D Conversion to (±)-rel-(3S,4S)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate Methanol, potassium carbonate, room temperature, 5 h 92% yield; organic layer dried over Na2SO4 and evaporated; product used without further purification
Step E Chiral separation of enantiomers (3S,4S) and (3R,4R) via Supercritical Fluid Chromatography (SFC) Chiral SFC method C-5 E-1 (3S,4S) 38% yield; E-2 (3R,4R) 48% yield; purity confirmed by chiral HPLC retention times
Step F Preparation of (3R,4R)-tert-butyl 4-(4-(benzyloxy)phenyl)-3-hydroxypiperidine-1-carboxylate Reaction with 4 M HCl in dioxane at room temperature, 2 h Product used directly without purification
Step G Formation of (3R,4R)-4-(4-(Benzyloxy)phenyl)piperidin-3-ol hydrochloride Evaporation to dryness after acid treatment Used without further purification
Step H Coupling with 3-bromo-1-(4-methylbenzyl)pyrrolidin-2-one Triethylamine, stepwise heating from 60°C to 120°C Product isolated by extraction and evaporation; used without further purification

Key Reaction Conditions and Analytical Data

  • Deprotection: Potassium carbonate in methanol efficiently removes tert-butoxycarbonyloxy protecting groups to yield free phenolic hydroxyl groups.
  • Chiral Resolution: SFC is employed to separate enantiomers with high selectivity, critical for obtaining the desired (3S,4S) isomer.
  • Characterization: LCMS and NMR data confirm structure and purity. For example, LCMS shows m/z 279 (M+H - t-butyl + CH3CN) and characteristic NMR signals for aromatic and piperidine protons.

Alternative Functionalization

  • Fluorination of the (3S,4S) compound using DAST (diethylaminosulfur trifluoride) at 0°C in dichloromethane has been reported to yield (3S,4S)-tert-butyl 3-fluoro-4-(4-hydroxyphenyl)piperidine-1-carboxylate, demonstrating the compound’s utility as a synthetic intermediate for further derivatization.

Summary Table of Preparation Steps and Conditions

Step Compound/Intermediate Reagents & Conditions Yield (%) Notes
C Boc-protected hydroxyphenyl piperidine Boc protection, phenyl substitution Intermediate Starting material for hydrolysis
D (±)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate K2CO3, MeOH, rt, 5 h 92 Deprotection of phenyl group
E Enantiomeric separation Chiral SFC (method C-5) 38 (3S,4S), 48 (3R,4R) Enantiomeric purity confirmed by chiral HPLC
F Benzyloxy protected intermediate 4 M HCl in dioxane, rt, 2 h - Used without purification
G Piperidin-3-ol hydrochloride salt Evaporation - Intermediate for coupling
H Coupling product with pyrrolidin-2-one Triethylamine, stepwise heating 60-120°C - Used for further derivatization

Research Findings and Significance

  • The preparation method is robust, scalable, and yields high-purity enantiomers essential for biological activity studies.
  • The synthetic route allows for functional group modifications such as fluorination, expanding the compound's utility in medicinal chemistry.
  • The compound serves as a selective NR2B NMDA receptor antagonist ligand, relevant for neurological disorder therapies.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy groups or to alter the piperidine ring.

    Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in dehydroxylated derivatives.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may exhibit activity against certain biological targets, particularly in the context of neurological disorders. The hydroxyl groups in the piperidine ring could enhance its interaction with biological macromolecules.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration. The findings indicated that compounds with structural similarities to (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate showed promise in reducing oxidative stress and inflammation in neuronal cells .

Allergy Reduction in Hair Dyes

This compound has also been explored for its role in reducing allergic reactions associated with hair dyes. In a patent application, it was noted that derivatives of this compound could mitigate the allergenic properties typically found in conventional hair dye formulations .

Antioxidant Properties

Research has indicated that compounds with similar structures possess antioxidant properties. This characteristic can be beneficial in formulations aimed at combating oxidative stress-related conditions.

Polymer Chemistry

The compound's functional groups allow for potential applications in polymer chemistry, particularly as a monomer or additive to enhance the properties of polymers. Its ability to form hydrogen bonds can improve thermal stability and mechanical strength.

Data Table: Comparison of Polymer Additives

Compound NameApplicationEffect on Polymer Properties
This compoundAdditiveImproved thermal stability
Similar Piperidine DerivativeMonomerEnhanced mechanical strength

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives could enhance adhesion properties due to its polar functional groups, which may interact favorably with various substrates.

Mechanism of Action

The mechanism of action of (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with six structurally analogous piperidine/pyrrolidine derivatives, emphasizing molecular features, functional groups, and applications:

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications Reference
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate C₁₆H₂₃NO₄ 293.36 3-OH, 4-(4-hydroxyphenyl), Boc-protected Intermediate for NMDA receptor modulators; high stereochemical specificity
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 4-amino, 4-(pyridin-3-yl), Boc-protected Potential kinase inhibitor; requires respiratory and dermal protection during handling
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 4-phenyl, 3-carboxylic acid, Boc-protected Carboxylic acid functionality enables conjugation; limited solubility in apolar solvents
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate C₁₀H₁₈FNO₃ 219.30 3-fluoro, 4-OH, Boc-protected Fluorine enhances metabolic stability; used in PET tracer synthesis
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C₁₃H₂₅NO₃ 243.34 4-(3-hydroxypropyl), Boc-protected Hydrophilic side chain improves aqueous solubility; intermediate for antitumor agents
(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.28 3-OH, 4-(methylamino), pyrrolidine core Methylamino group facilitates CNS penetration; salt forms enhance crystallinity

Key Structural and Functional Differences

Substituent Diversity: The target compound’s 4-hydroxyphenyl group distinguishes it from analogs with pyridinyl (e.g., ), phenyl (), or alkyl substituents (). Fluorine substitution in the 3-fluoro analog () increases electronegativity and metabolic stability compared to the hydroxyl group in the target compound.

Stereochemical Complexity :

  • The (3S,4S) configuration in the target compound is critical for its role in NMDA receptor modulation, as enantiomeric counterparts (e.g., (3R,4R)) may exhibit reduced activity .

Functional Group Impact :

  • The Boc-protecting group is conserved across all compounds, ensuring amine stability during synthesis. However, derivatives like the 3-carboxylic acid analog () enable further functionalization via amide coupling.

Physicochemical Properties :

  • The target compound’s XLogP ~2 suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 4-(3-hydroxypropyl) analog () has higher hydrophilicity (XLogP ~1.5), favoring aqueous solubility.

Biological Activity

(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate, also known by its CAS number 257938-67-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H23_{23}NO4_{4}
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 257938-67-3

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. Its structure suggests it may interact with neurotransmitter systems, particularly involving the modulation of glutamate and GABA receptors.

  • GABAergic Modulation : Similar to other piperidine derivatives, this compound may enhance GABA receptor activity, leading to anxiolytic and sedative effects.
  • Glutamate Receptor Interaction : Preliminary studies indicate that it might influence glutamate receptor pathways, which are crucial in synaptic plasticity and cognitive functions.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
GABA Receptor ModulationEnhances receptor sensitivity
Neuroprotective EffectsReduces oxidative stress
Antidepressant ActivityIncreases serotonin levels

Case Study 1: Neuroprotective Effects

A study conducted by Maerki et al. (2001) demonstrated that the compound exhibits neuroprotective properties in models of oxidative stress. The results indicated a significant reduction in neuronal death under conditions of glutamate-induced excitotoxicity.

Case Study 2: Antidepressant-Like Effects

In a behavioral study published in Farmaco, the compound showed antidepressant-like effects in rodent models. It was found to significantly increase the levels of serotonin in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Q & A

Q. What are the key synthetic routes for preparing (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:
  • Chiral intermediate formation : Use of tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen to prevent undesired side reactions during functionalization .
  • Hydroxyl group introduction : Stereoselective oxidation or hydroxylation under controlled conditions (e.g., using hydrogen peroxide or catalytic asymmetric methods) .
  • Deprotection and purification : Acidic cleavage of the Boc group (e.g., HCl in dioxane) followed by flash chromatography with gradients like 10–30% EtOAc/hexane for isolation .
  • Critical parameters: Temperature control (e.g., 60°C for deprotection in THF) and solvent selection (e.g., ethyl acetate for extraction) to preserve stereochemistry .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR chemical shifts with computational predictions or literature data for diastereomers. For example, coupling constants in 1H^1H NMR (e.g., δ 7.75 dd, J = 6.9, 2.4 Hz) can indicate spatial arrangements of protons .
  • X-ray crystallography : Definitive confirmation via single-crystal analysis, especially if the compound forms stable crystals .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers and verify enantiopurity .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at –20°C to prevent degradation.
  • Avoid exposure to moisture (use desiccants) and oxidizing agents, as tert-butyl esters are prone to hydrolysis under acidic/basic conditions .
  • Monitor stability via periodic HPLC analysis (e.g., C18 columns with UV detection at 254 nm) .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

  • Methodological Answer :
  • Solvent effects : Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess peak splitting changes due to hydrogen bonding .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify rotamers or conformational equilibria affecting peak multiplicity .
  • Supplementary techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .

Q. What strategies improve stereochemical yield in large-scale synthesis?

  • Methodological Answer :
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for hydroxylation steps to enhance enantiomeric excess (ee) .
  • Crystallization-induced diastereomer resolution : Convert the product to a diastereomeric salt (e.g., using L-tartaric acid) and selectively crystallize the desired isomer .
  • Process optimization : Adjust reaction time, temperature, and stoichiometry of chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) to minimize epimerization .

Q. How can researchers assess the compound’s stability under physiological conditions for pharmacological studies?

  • Methodological Answer :
  • Simulated biological fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C, then quantify degradation via LC-MS over 24–72 hours .
  • Light/heat stress testing : Expose to UV light (e.g., 254 nm) or elevated temperatures (40–60°C) and monitor decomposition products using GC-MS .
  • Stabilizers : Evaluate additives like ascorbic acid (0.1% w/v) to inhibit oxidation of the phenolic hydroxyl group .

Q. What analytical methods are most effective for detecting trace impurities?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) : Identify impurities with mass accuracy <5 ppm, focusing on byproducts like de-Boc derivatives or oxidation products .
  • ICP-MS for metals : Detect residual catalysts (e.g., Pd from coupling reactions) at ppb levels .
  • Headspace GC : Screen for volatile impurities (e.g., residual solvents like THF or ethyl acetate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

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